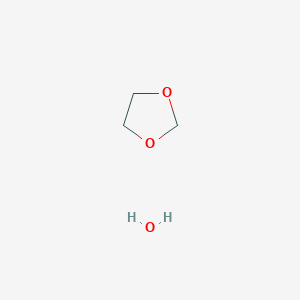

Dioxolane hydrate

Description

Overview of Clathrate Hydrates: Fundamental Concepts and Contemporary Significance in Scientific Research

Clathrate hydrates, often referred to as gas hydrates, are crystalline, ice-like solids composed of water molecules forming a three-dimensional cage-like structure that encapsulates guest molecules. researchgate.net These structures are formed under conditions of low temperature and elevated pressure. researchgate.net The water molecules, or "host" molecules, are linked by hydrogen bonds to create polyhedral cavities, while the "guest" molecules, which can be small gas molecules like methane (B114726) and carbon dioxide or larger organic molecules such as tetrahydrofuran (B95107) and 1,3-dioxolane (B20135), are physically trapped within these cages without direct chemical bonding to the host lattice. researchgate.net

There are three primary crystal structures of gas hydrates, designated as structure I (sI), structure II (sII), and structure H (sH). researchgate.net The cubic unit cell of sI hydrate (B1144303) is composed of two small pentagonal dodecahedron (5¹²) cages and six larger tetrakaidecahedron (5¹²6²) cages. researchgate.net The cubic unit cell of sII hydrate consists of sixteen small 5¹² cages and eight large hexakaidecahedron (5¹²6⁴) cages. researchgate.net

The contemporary significance of clathrate hydrates in scientific research is vast and multifaceted. Naturally occurring gas hydrates, found in permafrost regions and beneath the seabed, represent a massive, largely untapped reservoir of methane, positioning them as a potential future energy resource. researchgate.net Artificially synthesized hydrates are central to a variety of technological applications. researchgate.net These include innovative solutions for energy security, such as the storage and transportation of natural gas in a solidified, non-explosive form known as Solidified Natural Gas (SNG). researchgate.netrsc.org Furthermore, clathrate hydrates are pivotal in environmental science, particularly for carbon capture, utilization, and sequestration (CCUS) technologies, where they can selectively trap carbon dioxide from industrial emissions. researchgate.netresearchgate.net Other applications being explored include hydrogen storage, and seawater desalination. researchgate.neta-z.lux-mol.net

Historical Development and Emergence of 1,3-Dioxolane as a Key Guest Molecule and Hydrate Promoter in Clathrate Chemistry

The study of 1,3-dioxolane as a component in clathrate hydrates was identified through early investigations into the dielectric properties of such compounds. Research demonstrated that 1,3-dioxolane forms a typical clathrate hydrate, similar in structure to the well-documented tetrahydrofuran (THF) hydrate. cdnsciencepub.com This early work established the fundamental ability of 1,3-dioxolane to act as a guest molecule within a water-host lattice, specifically forming a structure II (sII) hydrate. cdnsciencepub.com

The emergence of 1,3-dioxolane (DIOX) as a key molecule in clathrate chemistry stems from its role as an effective hydrate promoter, a substance that facilitates the formation of hydrates under more moderate conditions. researchgate.net It is often compared to THF, another potent sII hydrate promoter, due to their similar molecular structures and molar masses. researchgate.net However, DIOX has garnered significant attention as a promising dual-function promoter, meaning it enhances both the thermodynamics (stabilizing the hydrate at milder temperatures and pressures) and the kinetics (accelerating the rate of formation) of the hydrate. researchgate.netrsc.org

Studies have shown that while THF may be a more effective thermodynamic stabilizer for sII hydrates in some cases, DIOX can be a more efficient kinetic promoter. researchgate.netacs.org Molecular dynamics simulations suggest that the higher mobility of DIOX molecules allows them to more easily escape from improperly trapped locations and situate correctly for the formation of the large 5¹²6⁴ cages characteristic of sII hydrates, contributing to its efficiency as a promoter. researchgate.net This efficiency, coupled with its lower toxicity and volatility compared to THF, has positioned 1,3-dioxolane as a significant and cleaner alternative for various hydrate-based applications. rsc.orgresearchgate.net

Rationale and Scope of Academic Inquiry into 1,3-Dioxolane Hydrate Systems

The academic and scientific inquiry into 1,3-dioxolane hydrate systems is driven by the compound's potential to address persistent challenges in the practical application of hydrate technology. A primary focus of research is its role as a dual-action chemical promoter for forming mixed gas hydrates, particularly for energy storage and carbon sequestration. researchgate.netresearchgate.net

Key areas of research include:

Natural Gas Storage: 1,3-dioxolane is investigated as a promoter for methane hydrate formation to advance Solidified Natural Gas (SNG) technology. researchgate.netrepec.org Research demonstrates that DIOX significantly moderates the pressure and temperature conditions required for methane hydrate synthesis and can achieve ultra-rapid gas uptake rates. rsc.orgacs.org Studies also explore the use of seawater with DIOX to make the SNG process more economically viable. repec.org

Hydrogen Storage: As the world seeks cleaner energy carriers, hydrogen is gaining prominence. a-z.lux-mol.net Storing hydrogen in clathrate hydrates is considered a safe, high-density option. x-mol.net Research has identified 1,3-dioxolane as a dual-function promoter for hydrogen-containing sII hydrates, showing enhanced gas uptake and faster formation kinetics compared to the conventional promoter, THF. researchgate.neta-z.lux-mol.net

Carbon Dioxide Sequestration: Hydrate-based CO2 sequestration (HCS) is a novel technology aimed at storing CO2 in a solid, stable form to mitigate climate change. researchgate.net 1,3-dioxolane is systematically examined as a low-toxicity promoter for CO2 hydrates to overcome challenges like demanding formation conditions and slow kinetics. researchgate.netresearchgate.net

Thermodynamic and Kinetic Studies: A significant portion of academic inquiry involves detailed measurement and modeling of the thermodynamic and kinetic properties of DIOX-containing hydrates. This includes determining the phase equilibrium data (pressure-temperature conditions for hydrate stability), cage occupancy, and formation rates under various concentrations and in the presence of other substances like surfactants or amino acids. researchgate.netacs.orgresearchgate.net These fundamental data are crucial for designing and optimizing hydrate-based technologies. x-mol.com For instance, research has shown that combining DIOX with kinetic promoters like sodium lignosulfonate can synergistically enhance the formation of CO2 hydrates. acs.org

The overarching goal of this research is to provide a comprehensive evaluation of 1,3-dioxolane as a promoter, elucidating the mechanisms of its promotion effect and establishing a foundation for its use in feasible, large-scale industrial applications. researchgate.netresearchgate.net

Research Findings: Data Tables

Table 1: Phase Equilibrium Data for Mixed Gas Hydrates with 1,3-Dioxolane (DIOX) as a Promoter

This table presents the three-phase (Hydrate-Liquid-Vapor) equilibrium conditions for various gas hydrate systems promoted by 1,3-dioxolane. These data indicate the maximum temperature at which the hydrate is stable for a given pressure.

| Gas System | DIOX Concentration | Pressure (MPa) | Temperature (K) | Source(s) |

| CH₄ | 5.56 mol% | 1.37 | 282.4 | rsc.org |

| CH₄ | 5.56 mol% | 2.51 | 286.9 | rsc.org |

| CH₄ | 5.56 mol% | 4.88 | 291.8 | rsc.org |

| CH₄ | 5.56 mol% | 7.02 | 294.3 | rsc.org |

| CO₂ | 5.56 mol% | 0.49 | 282.9 | researchgate.net |

| CO₂ | 5.56 mol% | 1.01 | 287.0 | researchgate.net |

| CO₂ | 5.56 mol% | 2.05 | 291.1 | researchgate.net |

| H₂ | 5.56 mol% | 5.00 | 284.1 | a-z.lux-mol.net |

| H₂ | 5.56 mol% | 10.00 | 289.8 | a-z.lux-mol.net |

| H₂ | 5.56 mol% | 15.00 | 292.9 | a-z.lux-mol.net |

Table 2: Kinetic Promotion Effect of 1,3-Dioxolane (DIOX) on Methane (CH₄) Hydrate Formation

This table illustrates the kinetic performance of 1,3-dioxolane in promoting methane hydrate formation, focusing on the induction time (time to nucleation) and the growth time. The experiments were conducted at an initial pressure of 7.2 MPa and a temperature of 283.15 K.

| DIOX Concentration (mol %) | Induction Time (min) | Growth Time (min) | Source(s) |

| 0 (Pure Water) | 129.5 | 1145.4 | acs.org |

| 1 | 3.2 | 89.2 | acs.org |

| 3 | 2.1 | 48.7 | acs.org |

| 5 | 1.8 | 32.5 | acs.org |

Structure

3D Structure of Parent

Properties

CAS No. |

34776-95-9 |

|---|---|

Molecular Formula |

C3H8O3 |

Molecular Weight |

92.09 g/mol |

IUPAC Name |

1,3-dioxolane;hydrate |

InChI |

InChI=1S/C3H6O2.H2O/c1-2-5-3-4-1;/h1-3H2;1H2 |

InChI Key |

KWXNSDHYSPNVBM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCO1.O |

Origin of Product |

United States |

Structural Characterization and Host Guest Interactions in Dioxolane Hydrates

Crystallographic Analysis of 1,3-Dioxolane (B20135) Clathrate Hydrates

Crystallographic studies are fundamental to understanding the three-dimensional structure of dioxolane hydrates. These analyses provide insights into the arrangement of water molecules and the positioning of the guest 1,3-dioxolane molecules within the hydrate (B1144303) framework.

Determination of Hydrate Structure Type (e.g., Structure II, sII)

1,3-dioxolane is known to form a type II (sII) clathrate hydrate. aip.orgrepec.org This structure is one of the most common crystallographic forms for clathrate hydrates. The sII unit cell is cubic and comprises 136 water molecules that form two types of polyhedral cages: sixteen small pentagonal dodecahedral cages (5¹²) and eight large hexakaidecahedral cages (5¹²6⁴). aip.orgaps.org The formation of this specific structure is determined by the size and shape of the guest molecule. acs.org Molecular dynamics simulations have been employed to study the structural parameters of sII clathrate hydrates containing various guests, including 1,3-dioxolane. aip.orgnih.gov These simulations help in comparing the microscopic structures and dynamics of different sII hydrates. aip.orgnih.gov

Table 1: Crystallographic Data for Structure II (sII) Hydrates

| Property | Description |

|---|---|

| Crystal System | Cubic |

| Space Group | Fd-3m |

| Water Molecules per Unit Cell | 136 |

| Small Cages | 16 (5¹² cages) |

Structural Dynamics and Water Lattice Reorientation within Clathrate Frameworks

The water molecules within the clathrate lattice are not static. They undergo reorientational motions, which are influenced by the guest molecules. acs.org In clathrates with polar guests, the reorientation of water molecules can be significantly faster than in pure ice. cdnsciencepub.com This increased dynamic is often attributed to the formation of transient defects in the hydrogen bond network of the water lattice. cdnsciencepub.comaip.org While extensive research has been conducted on guests like tetrahydrofuran (B95107) (THF), which show significant host-guest hydrogen bonding and induce rapid water reorientation, studies on 1,3-dioxolane suggest that such interactions are absent or negligible on the timescale of typical molecular dynamics simulations. aip.orgnih.govresearchgate.net The mobility of the guest molecule itself within the cage is also a key aspect of the structural dynamics. researchgate.net

Intermolecular Interactions at the Molecular Level

The interactions between the guest 1,3-dioxolane molecules and the host water molecules are crucial for the formation and stability of the clathrate hydrate. These interactions are primarily of the van der Waals type, but the potential for more specific interactions like hydrogen bonding is a key area of investigation.

Investigation of Guest-Host Hydrogen Bonding Between 1,3-Dioxolane and Water Molecules

The presence of ether oxygen atoms in the 1,3-dioxolane molecule provides potential sites for hydrogen bonding with the water molecules of the host lattice. However, molecular dynamics simulations have consistently shown an absence of significant guest-host hydrogen bonds in 1,3-dioxolane clathrate hydrate, at least on the time scale of the calculations. aip.orgnih.gov This is in contrast to other cyclic ethers like tetrahydrofuran (THF) and tetrahydropyran (B127337) (THP), where transient hydrogen bonds between the guest oxygen atom and cage water molecules have been observed in simulations. aip.orgresearchgate.netaip.org The formation of these hydrogen bonds is a thermally activated process and can be short-lived. nih.gov For a guest-host hydrogen bond to form, a water molecule in the cage wall must rotate, creating a "dangling" OH group that can interact with the guest. aip.org The absence of such bonds in 1,3-dioxolane hydrate suggests that the energetic barrier for this reorientation may be higher or the geometry less favorable compared to THF. aip.orgnih.gov

Table 2: Comparison of Guest-Host Hydrogen Bonding in sII Clathrates

| Guest Molecule | Observation of Guest-Host H-Bonding (Simulations) | Consequence |

|---|---|---|

| Tetrahydrofuran (THF) | Yes, transient | Formation of Bjerrum L-defects |

| 1,3-Dioxolane | No significant bonding observed | Absence of guest-induced L-defects |

| Tetrahydropyran (THP) | Yes, longer-lived than THF | Formation of Bjerrum L-defects |

Analysis of Interactions with Co-guest Molecules in Binary and Ternary Hydrate Systems (e.g., CH₄, CO₂, H₂)

Methane (B114726) (CH₄): In binary CH₄/DIOX hydrate systems, 1,3-dioxolane acts as a dual-function promoter, enhancing both the thermodynamics and kinetics of hydrate formation. researchgate.netrsc.org The DIOX molecules occupy the large cages, which facilitates the enclathration of CH₄ molecules into the small cages. repec.org In-situ Raman analysis has been used to confirm the structure of the synthesized hydrates and reveal the specific occupancy of CH₄ and DIOX within the hydrate cages. repec.org Studies have shown that the ratio of CH₄ in the large cages to that in the small cages of the sII hydrate increases as the concentration of DIOX decreases, suggesting some competition or flexibility in cage occupancy. researchgate.net The synergistic effect between DIOX and CH₄ allows for the rapid formation of mixed hydrates. acs.org

In ternary systems, such as those containing biogas (a mixture of CH₄ and CO₂), the interactions become more complex. The presence of CO₂ influences the occupancy of CH₄. As the proportion of CO₂ in the gas mixture increases, the occupancy of CH₄ in the large 5¹²6⁴ cages of the sII hydrate is reduced. nih.gov This indicates a competitive enclathration between CH₄ and CO₂ in the presence of DIOX.

Carbon Dioxide (CO₂): 1,3-dioxolane has been systematically studied as a low-toxicity promoter for CO₂ hydrates, particularly for applications in carbon capture and sequestration. researchgate.net It functions as a dual-function promoter for CO₂ hydrates, although this effect can be weakened at certain DIOX concentrations (between 0.60 mol% and 1.00 mol%) and at higher pressures. researchgate.net In binary CO₂+DIOX systems, the CO₂ uptake into the hydrate phase generally increases with DIOX concentrations above 2.00 mol%. researchgate.net

Hydrogen (H₂): 1,3-dioxolane is considered a promising promoter for hydrate-based hydrogen storage due to its environmentally benign properties and its ability to facilitate superior hydrate formation kinetics with hydrogen gas compared to other promoters like tetrahydrofuran (THF). energy-proceedings.org In mixed H₂/DIOX hydrate systems, DIOX occupies the large cages, stabilizing the sII structure and allowing H₂ molecules to be stored in the small cages. Research has confirmed the formation of binary clathrate hydrates of hydrogen with DIOX, with the amount of H₂ encaged being comparable to that in H₂–THF binary hydrates. researchgate.net

The table below summarizes key findings on the interactions of 1,3-dioxolane with co-guest molecules in hydrate systems.

| Co-Guest | System Type | Key Findings | Citations |

| CH₄ | Binary (CH₄/DIOX) | DIOX acts as a dual-function promoter. CH₄ primarily occupies small 5¹² cages, while DIOX occupies large 5¹²6⁴ cages. | rsc.orgrepec.orgacs.org |

| CH₄, CO₂ | Ternary (CH₄/CO₂/DIOX) | An increase in CO₂ composition reduces the occupancy of CH₄ in the large 5¹²6⁴ cages. The thermodynamic promotion by DIOX is diminished with increasing CO₂. | nih.gov |

| CO₂ | Binary (CO₂/DIOX) | DIOX is a dual-function promoter for CO₂ hydrate. CO₂ uptake increases with DIOX concentrations above 2.00 mol%. | researchgate.net |

| H₂ | Binary (H₂/DIOX) | DIOX stabilizes the sII structure, allowing H₂ to be stored in the small 5¹² cages. Encaged H₂ amount is comparable to H₂-THF systems. | energy-proceedings.orgresearchgate.net |

Macroscopic Morphological Evolution During 1,3-Dioxolane Hydrate Formation

The macroscopic appearance and growth behavior of 1,3-dioxolane hydrates, both alone and with co-guests, undergo distinct morphological changes during their formation. These changes are critical for understanding the kinetics of the system and for the practical application of these hydrates in technologies like gas storage. acs.org

Observations of binary CO₂+DIOX hydrate formation have revealed a clear transition in morphology as the concentration of DIOX is increased. researchgate.net At low concentrations, the hydrate may appear ice-like. As the DIOX concentration rises, the morphology evolves into a slurry, then becomes mushy-like, and finally appears as a snow-like solid at a stoichiometric concentration of 5.56 mol%. researchgate.net This progression indicates that the DIOX concentration is a key factor influencing the physical characteristics of the growing hydrate mass. researchgate.net

In systems involving gas co-guests like CH₄ and CO₂, the initial formation of a hydrate film at the gas-liquid interface is a common observation. nih.gov This film can act as a barrier, initially leading to a period of slow gas uptake. nih.gov A crucial step for enhancing the kinetics is the rupture of this hydrate film, which then allows for a more rapid gas uptake stage. nih.gov Factors such as increasing the CO₂ composition in a CH₄/CO₂ mixture can expedite the rupture of this film, thereby shortening the initial slow formation period. nih.gov

Visual observation of mixed H₂/DIOX hydrate formation has also been used to illustrate the hydrate growth behavior. energy-proceedings.org Similarly, the morphology of mixed CH₄/DIOX hydrates has been studied to understand the evolution of the hydrate system under different experimental conditions, such as varying temperature and pressure. repec.org For instance, in some CH₄/DIOX systems, once hydrate growth initiates at the gas-liquid interface, any subsequent growth occurs as a bulk solid. rsc.org

The table below outlines the observed morphological transitions of 1,3-dioxolane hydrates under different conditions.

| Hydrate System | Influencing Factor | Observed Morphological Evolution | Citations |

| CO₂ + DIOX | Increasing DIOX Concentration | Transition from ice-like → slurry → mushy-like → snow-like. | researchgate.net |

| CH₄/CO₂ + DIOX | Hydrate Growth Stages | 1. Slow gas uptake due to hydrate film formation at the gas-liquid interface. 2. Enhanced gas uptake after the rupture of the hydrate film. | nih.gov |

| CH₄ + DIOX | Growth Pattern | Initial growth at the gas-liquid interface, followed by growth as a bulk solid. | rsc.org |

Thermodynamic Principles and Phase Behavior of Dioxolane Hydrate Systems

Phase Equilibrium Conditions of 1,3-Dioxolane (B20135) Hydrates

The formation and stability of clathrate hydrates are governed by specific temperature and pressure conditions, which define the phase equilibrium boundaries. For 1,3-dioxolane hydrates, these conditions are significantly milder (higher temperatures and lower pressures) compared to simple gas hydrates like methane (B114726), designating 1,3-dioxolane as a thermodynamic promoter.

Experimental Determination of Hydrate-Liquid-Vapor (H-L-V) Equilibrium Data

The three-phase Hydrate-Liquid-Vapor (H-L-V) equilibrium line delineates the conditions at which the hydrate (B1144303), liquid water, and vapor phases coexist in a stable state. Experimental determination of this data is crucial for understanding the thermodynamic stability of hydrates. An isochoric pressure-search method is a common technique employed for these measurements. researchgate.net In this method, the temperature of a reactor containing the components is cycled at a constant volume, and the pressure is monitored to detect the dissociation point of the hydrate, which corresponds to an equilibrium point. airitilibrary.com

Another robust and efficient technique is the phase boundary (PB) method, which involves a controlled pressure drop to initiate the automatic tracing of the pressure and temperature region upon hydrate dissociation. x-mol.com This method has been successfully used to obtain three-phase equilibrium data for various gas hydrate systems, including those containing 1,3-dioxolane. x-mol.comrsc.org

Experimental data for single 1,3-dioxolane hydrates, which form a structure II (sII) clathrate, have been determined across a range of pressures. sci-hub.box The dissociation curve represents the maximum temperature at which the clathrate hydrate is stable for a given pressure. sci-hub.box

Below is a table of experimentally determined H-L-V equilibrium data for the binary 1,3-dioxolane-water system.

Table 1: Experimental H-L-V Equilibrium Data for 1,3-Dioxolane Hydrate This table is interactive. Users can sort data by clicking on column headers.

| Temperature (K) | Pressure (MPa) |

|---|---|

| 282.4 | 0.12 |

| 283.4 | 0.14 |

| 285.3 | 0.18 |

| 287.1 | 0.24 |

| 288.7 | 0.31 |

| 290.1 | 0.40 |

| 291.3 | 0.51 |

| 292.4 | 0.64 |

| 293.3 | 0.77 |

| 294.3 | 0.94 |

Data sourced from studies on mixed methane/dioxolane hydrates, reflecting the foundational binary system's behavior. rsc.org

Influence of 1,3-Dioxolane Concentration on Hydrate Phase Boundaries

The concentration of 1,3-dioxolane in the aqueous solution has a pronounced effect on the hydrate phase equilibrium conditions. As a thermodynamic promoter, increasing the concentration of 1,3-dioxolane generally shifts the hydrate stability region to higher temperatures and lower pressures. researchgate.netacs.org

Research has shown that this promotion effect is concentration-dependent. For methane hydrates, the nucleation temperature rises with increasing 1,3-dioxolane concentration, with a significant enhancement of up to 8.8 K observed. However, this effect tends to plateau or diminish when the concentration exceeds the stoichiometric requirement for sII hydrate formation (5.56 mol%). acs.org One study identified an optimal concentration of 5.0 mol% 1,3-dioxolane for promoting methane hydrate formation from a range of 0.99 mol% to 20.02 mol%. rsc.org Similarly, for carbon dioxide hydrates, increasing the concentration of 1,3-dioxolane from 6.4 wt.% to 10.2 wt.% resulted in a greater shift in the equilibrium temperature, promoting it by 3.5 K and 5 K, respectively. uk.ac.ir

However, the promotion effect is not always linear. For CO2 hydrates, the promoting effect of 1,3-dioxolane was observed to be weakened at concentrations between 0.60 mol% and 1.00 mol%. researchgate.netresearchgate.net This indicates a complex interaction between the guest (CO2) and the promoter (1,3-dioxolane) at certain concentration ranges.

Table 2: Effect of 1,3-Dioxolane Concentration on Hydrate Equilibrium Temperature This table is interactive. Users can sort data by clicking on column headers.

| Co-guest Gas | 1,3-Dioxolane Concentration | Temperature Increase (ΔT) in K | Reference Pressure (MPa) |

|---|---|---|---|

| CH4 | > 5 mol% | Diminishing effect | - |

| CH4 | Up to 5 mol% | Up to 8.8 K | 3.0 |

| CO2 | 6.4 wt.% | 3.5 K | - |

| CO2 | 10.2 wt.% | 5.0 K | - |

| CO2 | 4.1 wt.% | 2.5 K | 1.5 - 2.0 |

| CO2 | 6.4 wt.% | 3.0 K | 1.5 - 2.0 |

| CO2 | 10.2 wt.% | 4.0 K | 1.5 - 2.0 |

Effects of Co-guest Species and Salinity on Dioxolane Hydrate Equilibrium

The phase behavior of 1,3-dioxolane hydrates is further influenced by the presence of other small gas molecules (co-guests) and dissolved salts (salinity).

Co-guest Species: When a co-guest molecule like methane (CH4), hydrogen (H2), or carbon dioxide (CO2) is introduced into the 1,3-dioxolane-water system, a mixed hydrate is formed. x-mol.comsci-hub.box 1,3-Dioxolane, being a large molecule, primarily occupies the large 5¹²6⁴ cages of the sII hydrate structure. aps.org The smaller co-guest molecules can then enter the small 5¹² cages. This dual occupancy further stabilizes the hydrate lattice, shifting the equilibrium conditions to even milder temperatures and pressures compared to the single 1,3-dioxolane hydrate. sci-hub.box For instance, the inclusion of hydrogen in the 1,3-dioxolane hydrate increases its stability. sci-hub.box The thermodynamic promotion by 1,3-dioxolane is therefore critical in forming stable mixed-gas hydrates for applications like gas storage. energy-proceedings.orgx-mol.net

Salinity: The presence of salts, such as sodium chloride (NaCl), in the water acts as a thermodynamic inhibitor for hydrate formation. mdpi.com Dissolved ions interact strongly with water molecules, disrupting the hydrogen-bonded network required to form the hydrate cages. mdpi.com This "salting-out" effect hinders clathrate formation. acs.org Consequently, in the presence of salinity, the hydrate equilibrium curve shifts to lower temperatures and/or higher pressures. mdpi.comresearchgate.net Experimental studies on mixed CH4/1,3-dioxolane hydrates in the presence of 3 wt% NaCl confirmed this inhibitory effect, showing a reduction in the final gas uptake compared to freshwater systems. researchgate.net While salinity inhibits the thermodynamics, it has been noted to sometimes promote the kinetics of hydrate nucleation. researchgate.net

Thermodynamic Promotion Mechanisms of 1,3-Dioxolane

1,3-Dioxolane is classified as a thermodynamic promoter because its presence in an aqueous solution makes the conditions for hydrate formation less demanding. rsc.orgnsf.gov This promotion is rooted in the molecule's ability to effectively stabilize the crystalline water lattice of the hydrate structure.

Stabilization of the Hydrate Lattice Structure by 1,3-Dioxolane Inclusion

Clathrate hydrates are crystalline inclusion compounds where guest molecules are trapped within a host lattice of water. sci-hub.box The stability of this structure depends on a favorable geometric fit between the guest molecule and the host cage. 1,3-Dioxolane is known to form a structure II (sII) hydrate. sci-hub.boxrsc.org The sII hydrate structure is characterized by two types of cages: sixteen small pentagonal dodecahedral cages (5¹²) and eight large hexakaidecahedral cages (5¹²6⁴).

Analysis of the Energetics of Hydrate Formation in 1,3-Dioxolane Aqueous Solutions

The formation of clathrate hydrates is an exothermic process, and the energy released, known as the enthalpy of formation or dissociation, is a key measure of the hydrate's stability. The thermodynamic promotion by 1,3-dioxolane is reflected in the energetics of the system.

Thermodynamic models, such as the one developed by van der Waals and Platteeuw, are used to predict the equilibrium conditions and analyze the energetics of hydrate formation. researchgate.netrepec.org These models account for the interactions between the guest molecules and the water molecules forming the cages. Experimental results for mixed methane/1,3-dioxane (a related compound) hydrates have confirmed high dissociation enthalpies, indicating the formation of a very stable hydrate structure. repec.org The strong stabilization provided by the inclusion of 1,3-dioxolane in the hydrate cages means that more energy is required to break the structure apart, which corresponds to a higher dissociation enthalpy compared to simple hydrates formed under more extreme conditions. This energetic favorability is the driving force behind the thermodynamic promotion, enabling hydrate formation under milder process conditions. nsf.gov

Predictive Modeling of this compound Phase Equilibria

The accurate prediction of phase equilibria for this compound systems is crucial for the design and optimization of its applications, such as in gas storage and separation technologies. Various thermodynamic models have been developed and refined to describe the conditions of temperature, pressure, and composition under which dioxolane hydrates form and dissociate. These models are essential for understanding the stability of these clathrates and for predicting their behavior in complex industrial environments.

Application and Refinement of Thermodynamic Models (e.g., van der Waals-Platteeuw, Chen-Guo, Klauda and Sandler)

Several key thermodynamic models have been instrumental in advancing the understanding of this compound phase equilibria. These include the van der Waals-Platteeuw (vdW-P) model, the Chen-Guo model, and the model developed by Klauda and Sandler. Each of these models offers a different approach to predicting hydrate stability, with various refinements being made over time to improve their accuracy for systems containing dioxolane.

Van der Waals-Platteeuw (vdW-P) Model:

The vdW-P model, originally developed in 1959, is a cornerstone of hydrate thermodynamics. doi.orgpcbiochemres.com It is based on statistical mechanics and treats the hydrate as a solid solution where guest molecules are encaged within a host lattice of water molecules. pcbiochemres.comrepec.org The model's fundamental hypothesis is that the formation of the hydrate phase is analogous to isothermal absorption. pcbiochemres.com The chemical potential of water in the hydrate phase is calculated, and equilibrium is established when this is equal to the chemical potential of water in the coexisting liquid or ice phase.

The vdW-P theory has been successfully applied to model the phase equilibria of dioxolane hydrates, particularly in mixed guest systems. For instance, it has been used to predict the equilibrium conditions of Hydrate-Liquid-Vapor (H-L-V) systems containing 1,3-dioxolane. repec.org In studies involving mixed hydrates of methane and 1,4-dioxane (B91453), a thermodynamic model based on the vdW-P theory predicted equilibrium pressures with an average absolute deviation of 5% for concentrations up to 20 mol% of 1,4-dioxane. researchgate.net The model's accuracy is often enhanced by coupling it with appropriate models for the liquid phase activity coefficients, such as the van Laar model. researchgate.net

However, the classical vdW-P model has limitations, particularly for more complex systems like semi-clathrate and mixed hydrates, where prediction errors can be significant. doi.org

Chen-Guo Model:

In the 1990s, Chen and Guo introduced a new model based on a two-step mechanism for hydrate formation, which contrasts with the single-step adsorption mechanism of the vdW-P theory. doi.orgfrontiersin.orgresearchgate.net This model is considered more straightforward and has been widely applied to various hydrate systems, including those containing promoters and inhibitors. doi.orgresearchgate.net The Chen-Guo model has demonstrated good accuracy in predicting phase equilibrium conditions in complex systems, such as those involving multicomponent gases, porous media, and oil-water emulsions. researchgate.net

For dioxolane systems, the Chen-Guo model has been coupled with other empirical models to improve its predictive power. For example, when combined with the Joshi empirical activity model, it has been used to enhance the prediction accuracy of CO2 hydrate equilibrium pressure in the presence of additives like 1,3-dioxolane. doi.org Research has shown that as the concentration of such additives increases, the phase equilibrium conditions shift to higher temperatures and lower pressures. doi.org The Chen-Guo model is also noted for its simpler calculation process compared to the vdW-P model, while maintaining similar accuracy for predicting the formation pressure of structure H (sH) hydrates. mdpi.com

Despite its successes, there are opportunities to further develop the Chen-Guo model to account for the effects of substances like 1,3-dioxolane (DIOX) on phase equilibrium predictions. researchgate.net

Klauda and Sandler Model:

The Klauda and Sandler model offers a fugacity-based approach to predict gas hydrate phase equilibria. udel.eduresearchgate.netdntb.gov.ua This model has been utilized to predict the equilibrium conditions for the formation of gas hydrates with various gases, including carbon dioxide and its mixtures. researchgate.net A key feature of the Klauda and Sandler model is its ability to consider the effects of capillary forces in porous media on hydrate stability. mdpi.com It achieves this by incorporating a pore size probability density function to account for the decrease in water activity within smaller pores. mdpi.com

This model has been noted as one of the primary methods for predicting hydrate phase equilibrium, alongside the vdW-P and Chen-Guo models. frontiersin.orgresearchgate.net Its application is particularly relevant for understanding hydrate formation in geological settings where capillary effects are significant. mdpi.com

The table below presents a summary of research findings where these models have been applied to systems containing dioxolane or similar cyclic ethers, highlighting the predicted and experimental equilibrium conditions.

| Hydrate System | Promoter/Additive | Model Used | Predicted Equilibrium Condition | Experimental Equilibrium Condition | Reference |

| CH4/1,3-dioxane/water | 1,3-dioxane | van der Waals-Platteeuw | AAD of 1.7% to 3.9% | - | repec.org |

| Methane/1,4-dioxane | 1,4-dioxane | van der Waals-Platteeuw | Within 5% of data up to 20 mol% dioxane | - | researchgate.net |

| CO2/1,3-dioxolane | 1,3-dioxolane | Chen-Guo with Joshi model | Improved accuracy | - | doi.org |

| Methane/DMCH | - | Chen-Guo | ARD of 2.8% | Good agreement with literature | mdpi.com |

AAD: Average Absolute Deviation; ARD: Average Relative Deviation; DMCH: 1,3-Dimethylcyclohexane

The continuous refinement and application of these thermodynamic models are vital for the advancement of hydrate-based technologies. Each model provides a unique framework for understanding the complex phase behavior of dioxolane hydrates, and their combined use allows for a more comprehensive and accurate prediction of hydrate stability across a wide range of conditions.

Kinetic Phenomena and Rate Enhancement in Dioxolane Hydrate Formation

Nucleation Processes of 1,3-Dioxolane (B20135) Hydrates

Investigation of Homogeneous and Heterogeneous Nucleation Pathways

The formation of gas hydrates can proceed through two primary nucleation pathways: homogeneous and heterogeneous nucleation. Homogeneous nucleation occurs in a pure, single-phase system, while heterogeneous nucleation is initiated at an interface, such as between the gas and liquid phases or on the surface of impurities. nih.gov

In the context of 1,3-dioxolane hydrates, as with other gas hydrates, nucleation is predominantly a heterogeneous process occurring at the gas-liquid interface. gfz-potsdam.de The presence of 1,3-dioxolane in an aqueous solution modifies the properties of this interface, influencing the nucleation process. It acts as a thermodynamic promoter, shifting the hydrate (B1144303) equilibrium conditions to lower pressures and higher temperatures, which in turn affects the driving force for nucleation. researchgate.netnsf.gov Studies have shown that 1,3-dioxolane can significantly increase the nucleation temperature compared to a pure water system. acs.org

Evaluation of Induction Time and its Dependence on System Parameters

Induction time is a critical kinetic parameter that measures the time elapsed before the onset of rapid hydrate crystal growth. It is a stochastic quantity influenced by various system parameters. acs.orgresearchgate.net

For 1,3-dioxolane hydrate systems, the induction time is significantly affected by:

Concentration of 1,3-Dioxolane: Increasing the concentration of 1,3-dioxolane generally leads to a shorter induction time. acs.org For instance, in methane (B114726) hydrate formation, the addition of 1,3-dioxolane has been shown to reduce the induction time significantly. acs.org

Temperature and Pressure: The driving force for nucleation, which is a function of the system's subcooling (the difference between the equilibrium temperature and the operating temperature) and pressure, directly impacts the induction time. Higher driving forces typically result in shorter induction times. researchgate.net

Presence of Other Additives: The combination of 1,3-dioxolane with other kinetic promoters can further influence the induction time. For example, while certain amino acids did not show a significant enhancement for mixed H2/DIOX hydrate formation, other compounds like sodium lignosulfonate (SL-Na) have been studied in conjunction with 1,3-dioxolane, affecting the nucleation kinetics. acs.orgenergy-proceedings.org A study on a compound system of 5 mol % 1,3-DIOX and 0.25 wt % SL-Na reported the shortest induction time of 1.1 minutes for methane hydrate formation. acs.org

The following table summarizes the effect of 1,3-dioxolane concentration on the induction time of methane hydrate formation at 3.0 MPa.

Table 1: Induction Times for Methane Hydrate Formation in a 1,3-Dioxolane System at 3.0 MPa Data sourced from a study on the synergistic promotion of methane hydrate formation. acs.org

| 1,3-Dioxolane Concentration (mol %) | Average Induction Time (min) |

| 1 | 28.3 |

| 5 | 1.1 |

| 7 | 1.8 |

Theoretical Frameworks for Nucleation (e.g., Classical Nucleation Theory, Two-Step Mechanisms, Local Structuring Nucleation)

Several theoretical frameworks are used to describe the nucleation of gas hydrates, which can be applied to systems containing 1,3-dioxolane.

Classical Nucleation Theory (CNT): This is the most established model, describing nucleation as the formation of a spherical cluster of the new phase. nih.gov The rate of nucleation is determined by the free energy barrier that must be overcome to form a stable nucleus of a critical size. nih.govgfz-potsdam.de While widely used, CNT has limitations in its application to complex systems like gas hydrates. nih.gov

Two-Step Nucleation Mechanism: This theory proposes that nucleation proceeds through an intermediate, metastable phase. researchgate.net For gas hydrates, this could involve the formation of dense, liquid-like clusters of gas and water molecules that subsequently rearrange into the crystalline hydrate structure. gfz-potsdam.de Molecular dynamics simulations have provided evidence for such mechanisms in methane hydrate formation. gfz-potsdam.de

Local Structuring Nucleation: This hypothesis suggests that nucleation is initiated by the local ordering of guest and host molecules. At a gas-liquid interface, gas molecules may adsorb and diffuse on the water surface, leading to the formation of initial hydrate cages that then grow into a larger nucleus. gfz-potsdam.de This model emphasizes the importance of the interface in directing the nucleation process. gfz-potsdam.de

Hydrate Growth Kinetics

Determination of Growth Rates and Overall Gas Uptake Kinetics

The growth rate of 1,3-dioxolane hydrates is influenced by factors such as heat and mass transfer limitations, as well as the intrinsic kinetics of crystal growth. Studies have shown that 1,3-dioxolane can significantly enhance the gas uptake rate compared to systems without promoters. a-z.lu

For example, in mixed methane/1,3-dioxolane hydrate systems, high gas uptake rates have been observed. repec.org Research on mixed CH4/dioxane (5.56 mol%) sII hydrate formation at 283.2 K and 7.2 MPa showed that 90% of the final gas uptake was achieved within approximately 15 minutes under unstirred conditions. rsc.org In another study, the addition of 1000 ppm L-tryptophan to a CH4/5.56 mol% dioxane system reduced the time to reach 90% gas uptake to about 19.9 minutes. repec.org

The following table presents data on gas uptake and the time to reach 90% of the final uptake (t90) for methane hydrate formation under different conditions.

Table 2: Gas Uptake Kinetics in Methane Hydrate Formation with Dioxane/Dioxolane Data compiled from studies on hydrate-based energy storage and solidified natural gas technology. rsc.orgrepec.org

| System | Temperature (K) | Initial Pressure (MPa) | Gas Uptake (v/v) | t90 (min) |

| CH4/5.56 mol% Dioxane | 287.15 | 10.0 | 91.1 (±0.5) | - |

| CH4/5.56 mol% Dioxane/1000 ppm L-tryptophan | 287.15 | 10.0 | - | 19.9 (±1.8) |

| CH4/5.56 mol% Dioxane | 283.2 | 7.2 | 88.17 (±1.62) | 60.78 (±11.04) |

| CH4/5.56 mol% Dioxane | 288.2 | 9.7 | 98.78 (±1.63) | 46.89 (±8.49) |

Dynamics of Hydrate Film Formation and Subsequent Rupture

A common phenomenon during the growth of gas hydrates is the formation of a thin, dense hydrate film at the gas-liquid interface. nih.govacs.orgresearchgate.net This film can act as a mass transfer barrier, slowing down the diffusion of gas molecules to the unreacted water and thereby impeding further hydrate growth. nih.govacs.orgresearchgate.net

Research on mixed CH4/CO2 hydrates with 1,3-dioxolane has identified two distinct stages of hydrate growth. nih.govacs.orgresearchgate.net

An initial stage of slow gas uptake, which is attributed to the formation of this hydrate film. nih.govacs.orgresearchgate.net

A subsequent stage of enhanced gas uptake, which occurs after the rupture of the hydrate film. nih.govacs.orgresearchgate.net

The rupture of this film is a critical step for achieving high conversion rates. Factors that can expedite this rupture include increasing the CO2 composition in the gas mixture, using solutions with a "memory effect" (solutions prepared from dissociated hydrates), and moderately reducing the concentration of 1,3-dioxolane. nih.govacs.orgresearchgate.net This rupture exposes fresh liquid to the gas phase, allowing for continued and often accelerated hydrate growth. nih.govacs.orgresearchgate.net

Role of Mass Transfer Limitations and Strategies for Kinetic Enhancement

The formation of clathrate hydrates is often hampered by mass and heat transfer limitations. mdpi.comrsc.orgaip.orgnih.gov As hydrate crystals form at the gas-liquid interface, they can create a barrier that impedes the diffusion of guest molecules from the bulk phase to the reaction site. mdpi.comaip.org This is particularly relevant for guest molecules with low solubility in water. mdpi.comaip.org The exothermic nature of hydrate formation also introduces heat transfer limitations, where the localized temperature increase at the interface can reduce the driving force for further crystallization. mdpi.comaip.org

Several strategies are employed to overcome these kinetic barriers and enhance the rate of hydrate formation. These include mechanical methods like stirring and spraying, which increase the interfacial area between the gas and liquid phases. mdpi.comnih.gov Another prominent strategy is the use of chemical additives, known as kinetic promoters, which can accelerate hydrate formation without significantly altering the thermodynamic conditions. researchgate.net These promoters can work through various mechanisms, such as reducing surface tension, providing nucleation sites, or modifying the hydrate crystal growth morphology. rsc.orgfrontiersin.org

Synergistic Kinetic Promotion in Multi-Component Systems

The combination of different types of promoters can lead to synergistic effects, resulting in a more significant enhancement of hydrate formation kinetics than the sum of their individual contributions. acs.org This approach often involves pairing a thermodynamic promoter, which shifts the hydrate phase equilibrium to milder conditions, with a kinetic promoter that accelerates the reaction rate. researchgate.netacs.org

Combined Effects of 1,3-Dioxolane with Anionic Surfactants (e.g., Sodium Dodecyl Sulfate)

1,3-Dioxolane (DIOX) is recognized as a dual-function promoter, capable of both thermodynamic and kinetic enhancement of hydrate formation. rsc.orgchemrxiv.org When combined with anionic surfactants like Sodium Dodecyl Sulfate (B86663) (SDS), a significant acceleration in hydrate formation kinetics can be observed. researchgate.netaip.org SDS is a well-known kinetic promoter that reduces the surface tension at the gas-liquid interface, facilitating mass transfer. rsc.orgaip.org Studies have shown that the combination of DIOX and SDS can be a highly effective solution for accelerating hydrate formation. researchgate.net For instance, research on CO2 hydrates has demonstrated that while tetrahydrofuran (B95107) (THF) might be a better thermodynamic promoter, the combination of either THF or DIOX with SDS provides a substantial kinetic advantage. researchgate.net The promotional effect of SDS is often attributed to its ability to form micelles, which can enhance gas solubility and provide additional nucleation sites. aip.orgresearchgate.net

Co-promotion with Biogenic Additives (e.g., L-Tryptophan, L-Leucine, β-Cyclodextrin, Sodium Lignosulfonate)

In the quest for more environmentally friendly and effective hydrate promotion systems, researchers have explored the use of biogenic additives in conjunction with 1,3-Dioxolane.

L-Tryptophan: The combination of 1,3-Dioxolane with L-tryptophan has been shown to achieve ultra-rapid hydrate formation. rsc.orgchemrxiv.org In one study, the addition of a small concentration (300 ppm) of L-tryptophan to a DIOX-water system resulted in a 147% increase in the hydrate formation rate compared to the DIOX-water system alone. rsc.orgchemrxiv.org This synergistic effect led to complete hydrate formation within 15 minutes of nucleation. rsc.orgchemrxiv.org The presence of L-tryptophan significantly reduced the time required to reach 90% of the total gas uptake (t90). rsc.orgchemrxiv.org For example, hydrate formation with 1000 ppm L-tryptophan in a 5.56 mol% DIOX solution at 293.15 K and 6.6 MPa resulted in a t90 of only 39.89 minutes. researchgate.netresearchgate.net

L-Leucine and β-Cyclodextrin: The synergistic effects of 1,3-Dioxolane with L-leucine and β-cyclodextrin on methane hydrate formation kinetics have also been investigated. acs.orgresearchgate.netresearchgate.net Both L-leucine and β-cyclodextrin were found to enhance the kinetics, with L-leucine demonstrating a more pronounced effect. researchgate.netresearchgate.net The addition of L-leucine and β-cyclodextrin to a DIOX solution reduced the t90 by a maximum of 42.08% and 28.67%, respectively. researchgate.netresearchgate.net These findings highlight the potential of these environmentally friendly additives to improve the efficiency of hydrate-based technologies. researchgate.netresearchgate.net

Sodium Lignosulfonate: Sodium lignosulfonate (SL-Na), a biodegradable and low-toxicity byproduct of the paper industry, has been studied as a kinetic promoter for hydrate formation. acs.orgfigshare.com When combined with 1,3-Dioxolane, SL-Na can have a significant synergistic effect on the kinetics of methane and CO2 hydrate formation. acs.orgfigshare.com In a study on methane hydrates, a system containing 5 mol % 1,3-DIOX and 0.25 wt % SL-Na exhibited the shortest growth time of 47.0 minutes. acs.org This combination also led to a significant increase in the gas consumption rate, which was about 27.82 times that of a pure water system. acs.org The promotional effect is attributed to SL-Na's ability to act as a surfactant, reducing interfacial tension and providing additional nucleation sites through micelle formation. acs.orgresearchgate.net

Mechanistic Understanding of Synergistic Promotional Activities

The synergistic promotion observed in these multi-component systems arises from a combination of mechanisms. Thermodynamic promoters like 1,3-Dioxolane shift the hydrate formation conditions to be more favorable (higher temperature and lower pressure), increasing the driving force for crystallization. researchgate.netacs.org

Kinetic promoters, on the other hand, directly address the kinetic barriers. Anionic surfactants like SDS reduce the surface tension at the gas-liquid interface, enhancing the mass transfer of guest molecules into the aqueous phase. rsc.orgaip.org The formation of micelles by surfactants can also create localized regions of high gas concentration, acting as nucleation centers. aip.orgresearchgate.net

Biogenic additives like amino acids and cyclodextrins are thought to promote hydrate formation through several mechanisms. The hydrophobic parts of amino acid molecules can interact with guest molecules, increasing their local concentration near the hydrate growth surface. frontiersin.org The surface activity of some amino acids can also prevent the formation of a dense hydrate film at the interface, allowing for sustained gas diffusion. frontiersin.org β-Cyclodextrin, with its hydrophobic inner cavity and hydrophilic exterior, can encapsulate guest molecules, effectively increasing their solubility in water and facilitating their incorporation into the hydrate structure. researchgate.net Sodium lignosulfonate, with its complex polyphenolic structure, acts as a surfactant, enhancing mass transfer and providing nucleation sites. acs.orgresearchgate.net Molecular dynamics simulations have suggested that the copresence of 1,3-Dioxolane and SL-Na can reduce the agglomeration forces between CO2 molecules, facilitating their diffusion and entrapment in hydrate cages. acs.org

Advanced Computational and Theoretical Approaches in Dioxolane Hydrate Research

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-dependent behavior of atoms and molecules in 1,3-dioxolane (B20135) hydrate (B1144303) systems. By solving Newton's equations of motion for a system of interacting particles, MD simulations can track the trajectories of individual molecules, revealing intricate details of hydrate formation, dissociation, guest mobility, and intermolecular forces.

MD simulations have been instrumental in elucidating the microscopic mechanisms of 1,3-dioxolane hydrate nucleation and growth. Studies have shown that 1,3-dioxolane is a more efficient structure II (sII) hydrate promoter than tetrahydrofuran (B95107) (THF), a molecule with a similar structure and molar mass. researchgate.net Simulations have revealed that the growth rates of both 1,3-dioxolane and THF hydrates exhibit a temperature dependence, initially increasing and then decreasing, with maximum growth rates observed at approximately 260 K for 1,3-dioxolane hydrate at 12.3 MPa. researchgate.netosti.gov

At lower temperatures (around 230 K), the growth of the hydrate is primarily dictated by the rearrangement of water molecules. researchgate.netosti.gov However, at higher temperatures, the rate of hydrate growth is controlled by the mobility of the guest molecules. researchgate.netosti.gov The dissociation of these hydrates is also a critical area of study, with simulations providing insights into the thermal stability and the influence of factors like pressure and the presence of other guest molecules on the decomposition process.

Table 1: Comparative Growth Rate Temperatures for sII Hydrates

| Guest Molecule | Optimal Growth Temperature (at 12.3 MPa) |

|---|---|

| 1,3-Dioxolane | ~260 K |

| Tetrahydrofuran (THF) | ~270 K |

This table is generated based on data from molecular dynamics simulations. researchgate.netosti.gov

The stability of clathrate hydrates is fundamentally governed by the intricate network of hydrogen bonds between water molecules and the van der Waals interactions between the host lattice and the guest molecules. MD simulations allow for a detailed analysis of these forces. In the case of 1,3-dioxolane hydrate, simulations have shown a notable absence of strong, persistent guest-host hydrogen bonds between the ether oxygen atoms of 1,3-dioxolane and the water molecules of the hydrate cage. iucr.org This is in contrast to THF, where such hydrogen bonds are observed to form. iucr.org

The strong dipole moment of the 1,3-dioxolane molecule is directed towards the C2 atom, and the net electrostatic interactions are not oriented towards either of the two ether oxygen atoms, which likely explains the lack of guest-host hydrogen bonding. iucr.org The hydrogen bonding network of the water lattice itself is, of course, the primary determinant of the hydrate structure. The presence of a guest molecule like 1,3-dioxolane influences the local ordering of water molecules, facilitating the formation of the characteristic polyhedral cages.

Simulation of Guest Molecule Mobility and Diffusion within Hydrate Lattices

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, interaction energies, and stability of molecular systems from first principles. These methods are essential for accurately describing the nature of chemical bonds and intermolecular forces that are fundamental to the properties of 1,3-dioxolane hydrates.

DFT calculations can be employed to investigate the electronic properties of the 1,3-dioxolane molecule and its interaction with individual water molecules. While direct studies on 1,3-dioxolane-water complexes are not extensively reported, research on analogous systems provides significant insights. For instance, DFT studies on 2-methoxy-1,3-dioxolane (B17582) have detailed its molecular geometry, vibrational frequencies, and electronic structure, which can serve as a reliable reference for the unsubstituted 1,3-dioxolane. osti.goviucr.org

Theoretical investigations of interactions between 1,4-dioxane (B91453) and water have utilized DFT to calculate intermolecular interaction energies, which include corrections for basis set superposition error (BSSE). mdpi.com Similar approaches can be applied to the 1,3-dioxolane-water system to quantify the strength of the interaction. DFT studies on the interaction of 1,3-dioxolane with other molecules, such as benzyl (B1604629) amine, have calculated interaction energies and analyzed non-covalent interactions, providing a framework for understanding how 1,3-dioxolane engages in intermolecular bonding. acs.org These studies often employ methods like Natural Bond Orbital (NBO) analysis to probe the origin of the interactions. mdpi.com For a 1,3-dioxolane-water dimer, such calculations would likely confirm that the interaction is primarily of a van der Waals and electrostatic nature, rather than strong hydrogen bonding involving the ether oxygens.

Table 2: Calculated Interaction Energies for a Dioxane-Water Supermolecule

| Property | Value (kJ/mol) |

|---|---|

| Corrected Intermolecular Interaction Energy | -19.09 |

This data is for a 1,4-dioxane/H₂O supermolecule, calculated using DFT with BSSE and ZPE corrections, and serves as an illustrative example for the type of data obtainable for 1,3-dioxolane-water systems. mdpi.com

The initial stages of hydrate nucleation involve the formation of small clusters of guest and water molecules. Quantum chemical calculations are crucial for determining the stability and preferred geometries of these (1,3-dioxolane)(H₂O)n clusters. Ab initio and DFT methods have been extensively used to study the structure and stability of pure water clusters of various sizes, revealing that the most stable structures often arise from a fusion of tetrameric or pentameric rings. iitk.ac.in

By analogy, theoretical studies on 1,3-dioxane/(water)n clusters have used DFT to predict the relative energies and total interaction energies of different cluster configurations. researchgate.net These studies have shown, for example, that equatorial C-H groups are more favorable sites for weak hydrogen bonding with water than axial C-H groups. researchgate.net Similar investigations for 1,3-dioxolane-water clusters would be invaluable for understanding the initial aggregation steps that lead to hydrate formation. The stability of these clusters is determined by a delicate balance of hydrogen bonding between water molecules, weaker interactions between 1,3-dioxolane and water, and the strain within the water ring structures.

Electronic Structure and Interaction Energetics of 1,3-Dioxolane with Water Molecules

Multiscale Modeling and Continuum Approaches

Advanced computational and theoretical methods are critical in elucidating the complex behaviors of clathrate hydrates. For dioxolane hydrate, multiscale modeling techniques provide a powerful framework for connecting molecular-level interactions to bulk, macroscopic properties. This approach is essential for understanding and predicting the material's behavior in various applications, from energy storage to carbon capture. researchgate.netdntb.gov.ua

Bridging Microscopic Insights with Macroscopic System Behavior

The core challenge in hydrate research is to understand how the specific characteristics of a guest molecule, like 1,3-dioxolane, influence the observable properties of the bulk hydrate material. Molecular dynamics (MD) simulations are a primary tool for forging this link, providing a window into the microscopic world of guest-host interactions within the hydrate's water cages. nih.govaip.org

Research employing MD simulations has compared the behavior of structure II (sII) clathrate hydrates formed with various guests, including 1,3-dioxolane, tetrahydrofuran (THF), and cyclopentane. researchgate.net These simulations reveal significant differences in structural parameters and guest dynamics at the molecular level. nih.govaip.org For instance, unlike THF, 1,3-dioxolane does not appear to form significant guest-host hydrogen bonds with the water cage on the timescale of the simulations. aip.org The presence or absence of such interactions, and the resulting formation of lattice defects (like Bjerrum L-defects), has direct consequences on the macroscopic properties of the hydrate. researchgate.netaip.org

These microscopic behaviors directly translate to macroscopic, measurable properties. Key observables that can be predicted from these simulations include thermal expansivity and isothermal compressibility. nih.govaip.org By simulating the response of the hydrate lattice to changes in temperature and pressure, researchers can calculate these properties and compare them with experimental data. While the thermal expansivities of various sII clathrates are found to be similar, the lattice parameters and compressibility show distinct variations depending on the guest molecule. aip.org

This connection is vital, as it demonstrates that even subtle differences in molecular-scale interactions can dictate the bulk mechanical and thermodynamic stability of the hydrate structure. nih.gov The ability to model these connections allows for the prediction of material behavior under conditions that may be difficult or costly to replicate experimentally. aub.edu.lb

Table 1: Comparison of Calculated Macroscopic Properties for various sII Clathrate Hydrates at 250 K

| Guest Molecule | Lattice Vector (Å) at 0.1 MPa | Isothermal Compressibility (kbar⁻¹) | Reference |

|---|---|---|---|

| 1,3-Dioxolane | 17.22 | 0.0090 | aip.org |

| Tetrahydrofuran (THF) | 17.20 | 0.0085 | aip.org |

| Cyclopentane (CP) | 17.28 | 0.0105 | aip.org |

| Tetrahydropyran (B127337) (THP) | 17.24 | Not Reported | aip.org |

| p-Dioxane | 17.18 | 0.0085 | aip.org |

Development of Advanced Force Fields and Machine Learning Potentials for this compound Systems

The accuracy of molecular dynamics simulations hinges entirely on the quality of the underlying potential energy function, known as a force field. oaepublish.com A force field is a set of mathematical equations and parameters that describe the potential energy of a system of atoms based on their positions. For this compound systems, the development of accurate and reliable force fields is a critical and ongoing area of research.

Classical Force Fields and Their Limitations

Traditional force fields, such as the General AMBER Force Field (GAFF), OPLS (Optimized Potentials for Liquid Simulations), and CHARMM, have been widely used to simulate organic molecules and biomolecular systems. oaepublish.comnih.gov These force fields typically use a fixed-charge model and a combination of harmonic terms for bonded interactions (bonds, angles, dihedrals) and Lennard-Jones and Coulombic terms for non-bonded interactions. nih.gov

However, these general-purpose force fields can have limitations when applied to specific and complex systems like clathrate hydrates. rsc.org One significant challenge is accurately capturing the nuanced intermolecular interactions, including polarization effects, which are crucial in systems with high concentrations of polar molecules like water and dioxolane. acs.org Studies using nonpolarizable force fields for electrolytes containing 1,3-dioxolane have shown that simulated diffusion coefficients can be orders of magnitude slower than experimental values, indicating a misrepresentation of the system's dynamics. acs.org Furthermore, accurately parameterizing the atomic charges and van der Waals interactions for novel molecules to reproduce experimental properties remains a difficult task. researchgate.net

Advancements with Machine Learning Potentials

To overcome the limitations of classical force fields, the field is increasingly turning to machine learning (ML). Machine learning interatomic potentials (MLIPs) represent a new frontier, offering the potential to achieve the accuracy of high-level quantum mechanical calculations at a fraction of the computational cost. acs.org

MLIPs are trained on large datasets of atomic configurations and their corresponding energies and forces, typically generated by quantum mechanical methods like Density Functional Theory (DFT). aip.org By learning the complex relationship between atomic structure and potential energy, these models can make highly accurate predictions for new, unseen configurations. acs.orgaip.org This approach allows for the simulation of larger systems for longer timescales than is feasible with direct quantum mechanics, while avoiding the inherent approximations and potential inaccuracies of classical force fields. rsc.org

For clathrate hydrates, MLIPs are a promising avenue for improving the accuracy of growth and stability simulations. rsc.org Researchers are beginning to develop ML potentials for hydrate systems, which can better capture complex many-body interactions and the subtle quantum effects that govern water and guest molecule behavior. dntb.gov.ua While the specific application of MLIPs to this compound is an emerging area, the development of these advanced models is seen as a crucial next step for achieving a more predictive and accurate understanding of hydrate formation, dissociation, and physical properties. rsc.orgaip.org

Table 2: Evolution of Computational Models for Hydrate Simulation

| Model Type | Description | Advantages | Challenges for this compound |

|---|---|---|---|

| Classical Force Fields (e.g., OPLS, GAFF) | Based on empirical functions and fixed parameters for bonded and non-bonded interactions. oaepublish.comnih.gov | Computationally efficient, allowing for large-scale simulations. | Difficulty in accurately modeling polarization, charge transfer, and predicting transport properties. rsc.orgacs.org |

| Machine Learning Potentials (MLIPs) | Trained on quantum mechanical data to predict system energy and forces. acs.orgaip.org | Near quantum-mechanical accuracy at much lower computational cost; highly transferable. acs.org | Requires large, high-quality training datasets; development for specific hydrate systems is ongoing. rsc.orgdntb.gov.ua |

Cutting Edge Experimental Methodologies for Dioxolane Hydrate Characterization

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the molecular-level characteristics of dioxolane hydrate (B1144303), including its cage structure and the interactions between the host water molecules and guest dioxolane molecules.

In-situ Raman spectroscopy is a powerful, non-destructive technique used to identify the crystal structure of hydrates and to determine the distribution of guest molecules within the different cages of the hydrate lattice. For dioxolane hydrate, which forms a structure II (sII) clathrate, Raman analysis confirms the sII framework and provides detailed information on cage occupancy, especially in mixed-gas systems. repec.orgrsc.org The sII unit cell is composed of sixteen small 5¹² cages and eight large 5¹²6⁴ cages. researchgate.net

Due to its molecular size, 1,3-dioxolane (B20135) (DIOX) exclusively occupies the large 5¹²6⁴ cages of the sII structure. rsc.org When DIOX is used as a promoter for storing other gases like methane (B114726) (CH₄) or hydrogen (H₂), these smaller gas molecules can then fill the vacant small 5¹² cages and potentially co-occupy the large cages. repec.orgresearchgate.net

Raman spectroscopy can distinguish between guest molecules in different cages based on slight shifts in their vibrational frequencies, a concept explained by the "loose cage-tight cage" model. frontiersin.orgnii.ac.jp The vibrational bands of a guest molecule in a smaller, tighter cage experience a larger shift compared to those in a larger, looser cage. nii.ac.jp For instance, in mixed CH₄/DIOX hydrates, the C-H stretching modes for CH₄ can be resolved into two distinct peaks, corresponding to its presence in the small and large cages of the sII hydrate. rsc.orgresearchgate.net Time-dependent in-situ Raman spectra allow researchers to track the kinetics of hydrate formation and the evolution of cage occupancy over time. rsc.org

Table 1: Representative Raman Peak Assignments for Guest Molecules in Mixed Dioxolane Hydrates This table is generated based on typical findings in the field; exact peak positions can vary slightly with experimental conditions.

| Guest Molecule | Hydrate Structure | Cage Type | Raman Band (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|---|---|---|

| Methane (CH₄) | sII | Small (5¹²) | ~2915 | ν₁ C-H Symmetric Stretch | rsc.orgnii.ac.jp |

| Methane (CH₄) | sII | Large (5¹²6⁴) | ~2904 | ν₁ C-H Symmetric Stretch | rsc.orgnii.ac.jp |

| 1,3-Dioxolane | sII | Large (5¹²6⁴) | Multiple peaks | C-H Stretching Modes | rsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local chemical environment and dynamics of molecules, making it an excellent tool for studying guest-host interactions and molecular motion within the clathrate structure. mdpi.commdpi.com Both solid-state and liquid-state NMR techniques have been applied to clathrate hydrates. acs.org

Solid-state NMR can reveal how water molecules are structured and how they interact with guest molecules like dioxolane. mdpi.com Molecular dynamics simulations, often used to interpret NMR results, have investigated the behavior of dioxolane within the sII cage. aip.org These studies indicate that unlike guests such as tetrahydrofuran (B95107) (THF), which can form guest-host hydrogen bonds with the cage water molecules, 1,3-dioxolane does not appear to form such bonds. aip.org This difference in interaction is attributed to the direction of its dipole moment and molecular electrostatic potential, which are not directed toward the ether oxygen atoms. aip.org

Liquid-state ¹H NMR can be employed to study the mobility of water molecules during the formation and dissociation of hydrates. acs.org This method is particularly sensitive to mobile water molecules, allowing for the observation of phase transitions and the characterization of "liquid-like" water within the solid hydrate structure, providing insights into the stability and dynamics of the clathrate at temperatures near its dissociation point. acs.org

Raman Spectroscopy for In-Situ Structural Characterization and Cage Occupancy Assessment

Calorimetric and Thermal Analysis Techniques (e.g., High-Pressure Differential Scanning Calorimetry, μ-DSC)

Calorimetric techniques, particularly High-Pressure Differential Scanning Calorimetry (HP-DSC) and micro-DSC (μ-DSC), are fundamental for determining the thermodynamic properties of dioxolane hydrates. researchgate.netresearchgate.netmt.com These methods measure the heat flow associated with thermal transitions in a material as a function of temperature and pressure. mt.comwwu.edu

For dioxolane hydrates, DSC is used to measure key thermodynamic parameters, including:

Phase Equilibrium Conditions: Determining the precise temperature and pressure at which the hydrate, liquid water, and gas/liquid guest phases coexist in equilibrium. researchgate.netuk.ac.ir Studies have systematically measured the phase equilibria for binary (e.g., CO₂ + DIOX) and ternary (e.g., H₂ + DIOX + water) systems, confirming that dioxolane acts as a thermodynamic promoter, shifting the equilibrium curve to higher temperatures and lower pressures. researchgate.netsci-hub.boxresearchgate.net

Heat of Dissociation: Quantifying the energy required to break down the hydrate structure into water and guest molecules. This is a critical measure of hydrate stability. rsc.org The heat of dissociation is often calculated from equilibrium data using the Clausius-Clapeyron equation. rsc.orgresearchgate.net

Table 2: Heat of Dissociation for Methane Hydrates with and without Dioxolane Promoter Data extracted from a comparative study to illustrate the effect of the promoter.

| Hydrate System | Heat of Dissociation (kJ mol⁻¹) | Method | Reference |

|---|---|---|---|

| Pure CH₄ Hydrate | 59.3 | Clausius-Clapeyron Plot | rsc.org |

| Mixed CH₄/DIOX Hydrate | 97.9 | Clausius-Clapeyron Plot | rsc.org |

These measurements have shown that while dioxolane is a very effective promoter, its performance relative to other promoters like THF can depend on the specific guest molecule (e.g., CO₂, H₂) and the experimental conditions. researchgate.net

Diffraction Studies for Crystal Structure Determination (e.g., X-ray Diffraction)

Diffraction techniques are the definitive methods for determining the crystalline structure of materials. mdpi.com For this compound, X-ray Diffraction (XRD), including both single-crystal and powder XRD, is used to confirm its crystal lattice structure. rsc.orgcanada.ca

The results from diffraction studies consistently show that 1,3-dioxolane forms a type II (sII) clathrate hydrate. sci-hub.boxaip.org The sII structure has a face-centered cubic crystal system with the Fd-3m space group and a lattice parameter of approximately 17 Å. Single-crystal X-ray diffraction can provide highly detailed information, including the precise positions of atoms, guest molecule disorder within the cages, and subtle distortions in the host lattice caused by guest-host interactions. canada.ca Powder XRD is a valuable tool for identifying the hydrate structure in polycrystalline samples and can be used to monitor phase transformations under non-ambient conditions. mdpi.comrsc.org In studies of mixed hydrates, such as CH₄/dioxane, powder XRD is used to elucidate the final crystal structure of the synthesized product. rsc.org

In-Situ Imaging and Visual Observation Techniques for Hydrate Morphology and Growth Dynamics

Understanding the macroscopic growth behavior and morphology of this compound is crucial for its practical application. In-situ imaging and visual observation techniques, often employing high-pressure reactor cells equipped with viewing windows, allow for the direct study of hydrate formation dynamics. x-mol.net

These studies reveal that the morphology of the forming hydrate is highly dependent on the concentration of dioxolane and other process conditions. researchgate.netresearchgate.net Observations of mixed CO₂ + DIOX hydrate formation have described a transition in morphology as the dioxolane concentration increases, moving from an initial ice-like appearance to a slurry, then to a mushy-like state, and finally to a snow-like solid. researchgate.net In some systems, two distinct stages of hydrate growth have been identified based on morphological changes. researchgate.net These visual techniques provide invaluable qualitative and quantitative data on growth kinetics, helping to link microscopic properties with the macroscopic behavior of the system. x-mol.netsbras.ru

Applied Research Directions for Dioxolane Hydrate Technology

Advanced Gas Storage and Transportation Technologies

The solid-state nature of gas hydrates offers a safe and high-density method for storing and transporting gaseous fuels. 1,3-dioxolane's role as a dual-function promoter, enhancing both the thermodynamics and kinetics of hydrate (B1144303) formation, is central to these developing technologies. rsc.orgresearchgate.netresearchgate.net

Solidified Natural Gas (SNG) technology, which stores natural gas in the form of clathrate hydrates, is an emerging alternative to liquefied natural gas (LNG), promising enhanced safety and lower capital costs. rsc.orgchemrxiv.org 1,3-dioxolane (B20135) (DIOX) has been identified as a highly efficient dual-action additive for forming methane (B114726) sII hydrate, the basis for SNG. rsc.orgchemrxiv.org It is considered a cleaner and more competent alternative to other promoters like tetrahydrofuran (B95107) (THF) due to its lower volatility and toxicity. rsc.orgresearchgate.netchemrxiv.org

Research has focused on optimizing the formation conditions to maximize methane storage capacity and formation speed. Studies have demonstrated that DIOX significantly reduces the pressure required for hydrate formation at a given temperature. For instance, rapid formation of mixed methane-DIOX hydrate has been achieved at conditions of 7.2 MPa and 283.15 K. rsc.org The addition of small quantities of kinetic promoters, such as L-tryptophan (as low as 300 ppm), to the DIOX-water system can further accelerate the process, achieving methane uptakes of 83.81 (±0.77) volume of gas per volume of hydrate (v/v) within just 15 minutes. chemrxiv.org This represents a significant increase in the hydrate formation rate compared to the standard water-DIOX system. chemrxiv.org

Further investigations at near-ambient temperatures (293.15 K) and a methane overpressure of 6.6 MPa have yielded average final methane uptakes as high as 99.76 (±2.85) v/v, which is approximately 86.8% of the theoretical maximum for mixed CH4/DIOX sII hydrates. researchgate.net Pellets of this mixed hydrate have also shown remarkable stability at atmospheric pressure and a moderate temperature of 268.15 K, highlighting their potential for industrial-scale storage and transportation. rsc.orgchemrxiv.org

| Promoter System | Temperature (K) | Pressure (MPa) | Methane Uptake (v/v) | Formation Time for 90% Completion (min) |

| 5.56 mol% DIOX | 283.15 | 7.2 | - | - |

| 5.56 mol% DIOX + 300 ppm L-tryptophan | 283.15 | 7.2 | 83.81 (±0.77) | ~15 |

| 5.56 mol% DIOX + 1000 ppm L-tryptophan | 293.15 | 6.6 | 99.76 (±2.85) | 39.89 (±0.96) |

Table 1: Research findings on methane storage in 1,3-dioxolane hydrates for SNG applications. Data compiled from multiple studies. rsc.orgresearchgate.netchemrxiv.org

Hydrogen is a cornerstone of a future clean energy economy, but its storage remains a significant challenge. x-mol.net Hydrate-based hydrogen storage is a promising technology due to its potential for high gravimetric storage capacity and safety. energy-proceedings.org However, pure hydrogen hydrates require extreme pressures for stabilization. energy-proceedings.org 1,3-dioxolane acts as a thermodynamic promoter, forming a binary sII clathrate hydrate with hydrogen. In this structure, the larger DIOX molecules occupy the large 5¹²6⁴ cages, which stabilizes the hydrate structure and allows smaller hydrogen molecules to be entrapped in the small 5¹² cages at much more moderate pressures. x-mol.netresearchgate.net

Research has shown that 1,3-dioxolane is a more effective dual-function promoter for hydrogen-containing hydrates than the more commonly studied THF. researchgate.netx-mol.net In studies using a stoichiometric concentration (5.56 mol%) of DIOX, the average gas uptake for mixed H₂/DIOX hydrates ranged from 24.74 to 26.51 v/v. x-mol.net This represents a 21.5–30.2% increase over the maximum values reported for the THF-promoted system. x-mol.net The stabilization pressures for these binary hydrates are significantly reduced; for example, at 271.5 K, the required pressure is around 2 MPa. energy-proceedings.org Molecular simulations further support these findings, indicating that pressure plays a significant role in enhancing the gas storage capacity of DIOX-H₂ hydrates. researchgate.net

| Promoter System | Temperature (K) | Initial Pressure (MPa) | Average Gas Uptake (v/v) |

| 5.56 mol% DIOX | 271.15 | 12.3 | - |

| 5.56 mol% DIOX | - | - | 24.74 (±1.58) - 26.51 (±1.79) |

| 5.56 mol% THF | - | - | Lower than DIOX system |

Table 2: Comparative data on hydrogen storage in binary clathrate hydrates promoted by 1,3-dioxolane. x-mol.netenergy-proceedings.org

Hydrate-based technology is also being explored for the storage and upgrading of biogas, which primarily consists of methane (CH₄) and carbon dioxide (CO₂). researcher.lifenih.gov Using low-toxicity 1,3-dioxolane to promote hydrate formation from CH₄/CO₂ gas mixtures allows for the solid-state storage of this renewable fuel. researcher.lifenih.gov